6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine
CAS No.:
Cat. No.: VC18644062
Molecular Formula: C8H6BrClN4
Molecular Weight: 273.52 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine -](/images/structure/VC18644062.png)
Specification
Molecular Formula | C8H6BrClN4 |
---|---|
Molecular Weight | 273.52 g/mol |
IUPAC Name | 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine |
Standard InChI | InChI=1S/C8H6BrClN4/c1-3-4-2-12-8(10)14-7(4)13-6(11)5(3)9/h2H,1H3,(H2,11,12,13,14) |
Standard InChI Key | KLYZERWPNSRHAR-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NC2=NC(=NC=C12)Cl)N)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrido[2,3-d]pyrimidine core, a bicyclic system comprising a pyridine ring fused to a pyrimidine ring. Key substituents include:
-
Bromo at position 6, enhancing electrophilic reactivity.
-
Chloro at position 2, contributing to steric and electronic modulation.
-
Methyl at position 5, influencing hydrophobicity.
-
Amine at position 7, enabling hydrogen bonding and nucleophilic interactions .
The molecular structure is represented as:
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Boiling Point | ||
Density | Not reported | — |
Solubility | Limited data (suspected low) | — |
LogP (Partition Coeff.) | 2.33 |
Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring precise substitution at positions 6 and 2 without side reactions.
-
Purification: Separating isomers or byproducts, a common issue in halogenated heterocycle synthesis .
Applications in Pharmaceutical Research
Comparative Analysis with Analogues
The absence of a cyclopentyl group and presence of an amine may reduce steric hindrance, potentially altering target selectivity.
Parameter | Details | Source |
---|---|---|
Hazard Statements | P261, P264, P270, P271, P280 | |
Safety Measures | Use PPE, avoid inhalation |
The compound is classified as toxic if swallowed (H301) and requires handling in a fume hood with gloves and eye protection .
Future Research Directions
Biological Screening
Priority areas include:
-
Kinase Inhibition Assays: Testing against CDK4/6, EGFR, or other oncology targets.
-
SAR Studies: Modifying the amine group to optimize binding affinity and selectivity.
Process Chemistry
-
Green Synthesis: Exploring catalytic methods to reduce bromine/chlorine waste.
-
Crystallography: Resolving crystal structures to guide rational design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume